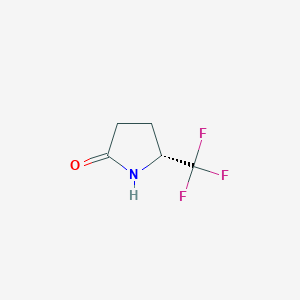(5R)-5-(Trifluoromethyl)pyrrolidin-2-one
CAS No.: 1311255-07-8
Cat. No.: VC8012521
Molecular Formula: C5H6F3NO
Molecular Weight: 153.10
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1311255-07-8 |
|---|---|
| Molecular Formula | C5H6F3NO |
| Molecular Weight | 153.10 |
| IUPAC Name | (5R)-5-(trifluoromethyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C5H6F3NO/c6-5(7,8)3-1-2-4(10)9-3/h3H,1-2H2,(H,9,10)/t3-/m1/s1 |
| Standard InChI Key | BKONNPBZAYHNOV-GSVOUGTGSA-N |
| Isomeric SMILES | C1CC(=O)N[C@H]1C(F)(F)F |
| SMILES | C1CC(=O)NC1C(F)(F)F |
| Canonical SMILES | C1CC(=O)NC1C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (R)-5-(trifluoromethyl)pyrrolidin-2-one, reflects its bicyclic structure comprising a five-membered lactam ring (pyrrolidinone) with a trifluoromethyl (-CF₃) substituent at the 5-position. X-ray crystallography confirms the R configuration at C5, which induces a distinct three-dimensional conformation critical for biological interactions . The molecular formula C₅H₆F₃NO corresponds to a molar mass of 153.10 g/mol .
Stereochemical Features
The R configuration at C5 creates a chiral center, influencing the compound’s interactions with biological targets. Computational models reveal a puckered ring conformation with the trifluoromethyl group occupying an equatorial position, minimizing steric strain . This spatial arrangement enhances stability compared to its S-enantiomer, as demonstrated by accelerated hydrolysis kinetics in racemic mixtures .
Physicochemical Characteristics
Key properties include:
The trifluoromethyl group increases lipophilicity (LogP = 1.2) compared to non-fluorinated pyrrolidinones (LogP ~ −0.5), enhancing membrane permeability .
Synthesis and Manufacturing
Asymmetric Synthesis via Chiral Oxazolidines
A scalable route involves:
-
Oxazolidine Formation: Reacting L-serine derivatives with trifluoroacetone to generate a chiral fluorinated oxazolidine (Fox) precursor .
-
Ring Expansion: Treating Fox with Grignard reagents (e.g., MeMgBr) induces stereoselective ring expansion to oxazolopyrrolidine intermediates .
-
Lactamization: Acid-catalyzed hydrolysis of the oxazolopyrrolidine yields the target pyrrolidinone with >99% enantiomeric excess (ee) .
Alternative Routes Using Donor-Acceptor Cyclopropanes
Recent work demonstrates a four-step synthesis from donor-acceptor (DA) cyclopropanes :
-
Cyclopropane Activation: Nickel perchlorate catalyzes [3+2]-annulation between DA cyclopropanes and anilines.
-
Cyclization: Refluxing the intermediate in toluene with acetic acid induces lactam formation.
-
Dealkoxycarbonylation: Alkaline saponification followed by thermolysis removes ester groups, yielding 1,5-diarylpyrrolidin-2-ones .
This approach avoids chromatographic purification until the final step, improving practicality .
Pharmaceutical Applications
Proline Analog Development
(5R)-5-(Trifluoromethyl)pyrrolidin-2-one serves as a precursor to (2S,5R)-5-trifluoromethylproline, a non-proteinogenic amino acid analog . Key applications include:
-
Peptide Backbone Modification: Incorporation into neuroprotective tripeptides (e.g., Gly-Pro-Glu) enhances resistance to proteolytic degradation while maintaining biological activity .
-
Conformational Control: The -CF₃ group restricts prolyl amide bond rotation, stabilizing peptide secondary structures .
Enzyme Inhibition
Derivatives exhibit nanomolar inhibition constants against:
-
Glutaminyl Cyclase: IC₅₀ = 23 nM (vs. 180 nM for non-fluorinated analogs)
-
Dual Orexin Receptor: Kᵢ = 0.8 nM, attributed to enhanced hydrophobic interactions
Recent Advances in Derivative Synthesis
Strecker-Type Reactions
Treating oxazolopyrrolidine intermediates with KCN and NH₄Cl yields α-aminonitrile derivatives, which hydrolyze to trifluoromethylprolines with 95% ee . This method avoids transition metals, aligning with green chemistry principles.
Solid-Phase Synthesis
Immobilizing pyrrolidinone scaffolds on Wang resin enables rapid generation of combinatorial libraries. A recent study produced 48 analogs with IC₅₀ values <100 nM against tankyrase enzymes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume